molecular formula C15H13NO B1352290 (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one CAS No. 2403-30-7

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B1352290
CAS No.: 2403-30-7
M. Wt: 223.27 g/mol
InChI Key: VEKSFLTVXIEEAX-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the compound can lead to the formation of dihydrochalcones.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of anti-inflammatory and antioxidant agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological activity of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its mechanism of action involves binding to specific proteins and altering their function, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Uniqueness

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and enhances the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKSFLTVXIEEAX-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417747
Record name (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-30-7
Record name NSC371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 4
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.